Tributylphenyltin
Overview
Description
Tributylphenyltin, also known as phenyltributylstannane, is an organotin compound with the chemical formula C18H32Sn. It is a clear, colorless to light yellow liquid that is sparingly soluble in water. This compound is primarily used in chemical research and has various applications in different scientific fields .
Scientific Research Applications
Endocrine Disruption and Toxicity
Tributylphenyltin (TBT) and its analog, triphenyltin (TPT), are primarily recognized for their endocrine-disrupting properties. In a comprehensive review, He, Li, and Li (2020) discussed the morphological and physiological changes in the animal endocrine system induced by TPT, highlighting its similarities to TBT in affecting a wide range of animal species. This review emphasized TPT's ability to directly damage endocrine glands, interfere with neurohormone regulation, and alter hormone synthesis and bioavailability, particularly in the retinoid X receptor and peroxisome proliferator-activated receptor gamma (RXR-PPARγ) pathways (He, Li, & Li, 2020).
Reproductive Impacts
Giusti et al. (2013) investigated the reproductive impacts of TBT and TPT in the hermaphroditic freshwater gastropod Lymnaea stagnalis. The study demonstrated that both TBT and TPT significantly hampered survival and reproductive outputs, with TBT showing more severe effects than TPT. This study provided insights into the relative toxicity of these compounds under controlled laboratory conditions (Giusti et al., 2013).
Potential in Lithium Battery Technology
Kyu T. Lee, Jung, and Oh (2003) explored the use of this compound (TBPT)-encapsulated carbon for anode material in lithium secondary batteries. Their research presented a method for creating nanosized Sn-encapsulated spherical hollow carbon, offering potential improvements in cycle performance for lithium batteries (Lee, Jung, & Oh, 2003).
Environmental and Human Health Risk Assessment
Sekizawa, Suter II, and Birnbaum (2003) conducted an integrated human and ecological risk assessment of TBT and TPT compounds. They outlined the environmental persistence, bioaccumulation, and toxicity of these compounds, suggesting the need for a more efficient and complete assessment that recognizes common pathways of transport, fate, exposure, and modes of action (Sekizawa, Suter II, & Birnbaum, 2003).
Inhibition of Osteoclast Differentiation
Yonezawa et al. (2007) studied the effects of organotin compounds, including TBT and TPT, on osteoclast differentiation. They found that these compounds inhibit osteoclastogenesis via a retinoic acid receptor-dependent signaling pathway, highlighting a novel impact of organotin compounds on bone resorption (Yonezawa et al., 2007).
Safety and Hazards
Tributylphenyltin is considered hazardous. It is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation . It may damage fertility and the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
Tributylphenyltin, also known as Phenyltributylstannane or Phenyltributyltin , is a small molecule . Its primary targets are Nuclear receptor coactivator 2 and Retinoic acid receptor RXR-alpha . These targets play crucial roles in various cellular processes, including gene expression, cell growth, and differentiation .
Mode of Action
It is known to interact with its targets, leading to changes in their activity . This interaction may alter the function of the targets, potentially influencing various cellular processes .
Biochemical Pathways
Given its targets, it is likely that it influences pathways related to gene expression and cell growth .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Given its targets, it is likely that it influences gene expression and cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Additionally, it should be handled carefully to prevent spills, and any spills should be contained and cleaned up properly .
Preparation Methods
Tributylphenyltin can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with tributyltin chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture sensitivity . The general reaction is as follows:
C6H5MgBr+(C4H9)3SnCl→C6H5Sn(C4H9)3+MgClBr
Industrial production methods may involve similar reactions but are scaled up and optimized for higher yields and purity .
Chemical Reactions Analysis
Tributylphenyltin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: This compound can undergo
Properties
IUPAC Name |
tributyl(phenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUVAXDZVWPKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242077 | |
Record name | Stannane, tributylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Tributylphenyltin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18146 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
960-16-7 | |
Record name | Stannane, tributylphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, tributylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-n-butylphenyltin;Tributylphenyltin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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